Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
CAS No.: 145335-90-6
Cat. No.: VC21084798
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.6 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride - 145335-90-6](/images/no_structure.jpg)
Specification
CAS No. | 145335-90-6 |
---|---|
Molecular Formula | C8H7ClN2O2 |
Molecular Weight | 198.6 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H |
Standard InChI Key | XRQZBGADESKIBB-UHFFFAOYSA-N |
SMILES | C1=CN2C=CN=C2C(=C1)C(=O)O.Cl |
Canonical SMILES | C1=CN2C=CN=C2C(=C1)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
The chemical structure of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride features a bicyclic system formed by the fusion of imidazole and pyridine rings. This fusion creates a planar, aromatic system with specific electronic distribution. The compound's InChI key is XRQZBGADESKIBB-UHFFFAOYSA-N, and its canonical SMILES notation is C1=CN2C=CN=C2C(=C1)C(=O)O.Cl .
Physical and Chemical Properties
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is commercially available as a white powder with a purity of 97% . It has a high melting point ranging from 298°C to 300.1°C, indicating strong intermolecular forces in its crystal structure .
Table 1: Physical and Chemical Properties of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
The compound's elemental analysis reveals carbon content ranging from 46.44 to 50.32% and nitrogen content between 13.54 and 14.67% . These values align with theoretical calculations based on its molecular formula. The authentic infrared spectrum provides a fingerprint for identification and quality control purposes.
Synthesis and Preparation Methods
Synthetic Pathways
While the search results don't provide detailed synthetic pathways specifically for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, general approaches for related imidazo[1,2-a]pyridine derivatives typically involve cyclization reactions between 2-aminopyridines and α-halo carbonyl compounds. The carboxylic acid functionality at position 8 would require either pre-functionalization of the pyridine precursor or post-cyclization modification.
Synthesis of the hydrochloride salt is typically achieved by treating the free carboxylic acid with hydrogen chloride in an appropriate solvent such as methanol or diethyl ether, followed by isolation of the precipitated salt.
Laboratory Preparation Considerations
Laboratory preparation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride requires careful control of reaction conditions, including temperature, solvent selection, and pH management during the salt formation step. Purification techniques such as recrystallization are essential to achieve the high purity (97%) found in commercial samples .
Biological Activities and Applications
Research Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride may serve as a valuable building block in medicinal chemistry for the development of more complex molecules. The carboxylic acid group provides a handle for derivatization through esterification, amidation, or reduction reactions, enabling the creation of diverse libraries of compounds for structure-activity relationship studies.
Current Research and Future Perspectives
Research Gaps and Opportunities
Despite the potential importance of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in medicinal chemistry, the limited information available in the search results suggests that there may be research gaps regarding its specific biological activities and structure-activity relationships. This presents opportunities for further investigation into:
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Targeted biological screening against diverse pathogens and disease models
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Derivatization studies to explore structure-activity relationships
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Crystal structure analysis to understand binding modes with potential biological targets
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Development of improved synthetic methods for scale-up and green chemistry applications
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